4-Acetyl-2-methylbenzonitrile
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Overview
Description
4-Acetyl-2-methylbenzonitrile is an organic compound with the molecular formula C10H9NO. It is characterized by a benzene ring substituted with an acetyl group at the fourth position and a methyl group at the second position, along with a nitrile group. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetyl-2-methylbenzonitrile can be synthesized through the reaction of benzoyl chloride with ethyl cyanoacetate. The reaction typically involves the use of a base such as sodium ethoxide in an organic solvent like ethanol. The reaction proceeds through nucleophilic substitution, followed by cyclization and dehydration steps to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: 4-Acetyl-2-methylbenzoic acid.
Reduction: 4-Acetyl-2-methylbenzylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Acetyl-2-methylbenzonitrile finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Acetyl-2-methylbenzonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the acetyl group can undergo electrophilic reactions. These interactions can modulate biological pathways and influence the compound’s activity in biological systems.
Comparison with Similar Compounds
- 4-Acetylbenzonitrile
- 2-Methylbenzonitrile
- 4-Methylbenzonitrile
Comparison: 4-Acetyl-2-methylbenzonitrile is unique due to the presence of both an acetyl and a methyl group on the benzene ring, which can influence its reactivity and properties. Compared to 4-Acetylbenzonitrile, the additional methyl group in this compound can affect its steric and electronic characteristics, leading to different reaction outcomes and applications.
Properties
IUPAC Name |
4-acetyl-2-methylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-5-9(8(2)12)3-4-10(7)6-11/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNRBRVWBVQQIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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